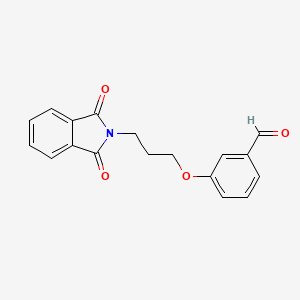

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a mixture of phthalimide, hydroxybenzaldehyde derivative, and K2CO3 in DMF, which is heated at 80 °C for 8 hours . The brominated product is then oxidized to benzaldehyde using H2O2 in ethanol as an oxidant .Molecular Structure Analysis

The molecular structure of this compound is based on the isoindolin-1,3-dione motif . This motif is essential for its interaction with active site magnesium .Chemical Reactions Analysis

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor . In vitro results revealed IC50 values ranging from 0.11±0.05 to 0.86±0.02 µM against AChE and 5.7±0.2 to 30.2±2.8 µM against BChE .Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is stored in an inert atmosphere, under -20C .Aplicaciones Científicas De Investigación

Enzyme-Catalyzed Reactions and Asymmetric Synthesis

One area of application involves enzyme-catalyzed reactions for asymmetric synthesis. For instance, Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase, which catalyzes the formation and cleavage of (R)-benzoin derivatives with high enantioselectivity. This study highlights the enzyme's role in synthesizing complex organic molecules with potential applications in pharmaceuticals and fine chemicals (Kühl et al., 2007).

Heterogeneously Catalyzed Condensations

Another significant application is found in heterogeneously catalyzed condensations. Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with benzaldehyde, leading to the synthesis of cyclic acetals. This research points towards the development of new platform chemicals derived from renewable materials, showcasing the chemical's potential in green chemistry applications (Deutsch et al., 2007).

Synthesis and Biological Activity

In the realm of pharmaceuticals, Patel and Dhameliya (2010) conducted a study on the synthesis and biological activity of derivatives involving 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde. They investigated its condensation reactions leading to potential antimicrobial compounds, underscoring its utility in developing new therapeutic agents (Patel & Dhameliya, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11-12H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYQBVBOGZASFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510463 | |

| Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde | |

CAS RN |

69383-92-2 | |

| Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)